molecular formula C15H10N2O6 B2921202 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole CAS No. 306732-20-7

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole

Cat. No. B2921202
CAS RN: 306732-20-7
M. Wt: 314.253
InChI Key: MLIIONPKEBHBFW-LZYBPNLTSA-N
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Description

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole (NBBD) is a synthetic compound that is widely studied in the scientific community. It is a member of the benzodioxole family, and is of particular interest due to its multiple applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Corrosion Inhibition

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole and its derivatives have been explored for their potential in corrosion inhibition. Research has shown that certain benzotriazole derivatives, including those with nitro substituents, exhibit significant effectiveness in preventing corrosion, particularly on copper surfaces in sulfate solutions. These compounds form protective films of cuprous complex polymers, which are critical for their inhibitory action. The study suggests that the presence of the nitro group, as seen in 5-nitrobenzotriazole, could enhance the compound's ability to inhibit corrosion, making it a potential candidate for applications in industrial settings where copper corrosion is a concern (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).

Antitumor Activity

The structural motif of 1,3-benzodioxole, which is part of the compound , has been associated with antitumor activities. A study on a series of 1,3-benzodioxole derivatives revealed that some compounds within this class exhibit significant growth inhibitory activity against human tumor cell lines. This suggests that the incorporation of a 1,3-benzodioxole skeleton, as seen in 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole, could contribute to potential antitumor properties, warranting further investigation into its application in cancer research (Micale, Zappalà, & Grasso, 2002).

Synthesis of Oxadiazole Derivatives

Research into the synthesis of oxadiazole derivatives involving compounds with similar structural features to 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole has shown promising results in the development of benign agents for controlling mild steel dissolution. These studies indicate the potential for such compounds to serve as corrosion inhibitors in various industrial applications, further highlighting the versatility and applicability of this chemical structure in scientific research (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

properties

IUPAC Name

[(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c18-15(11-2-4-12(5-3-11)17(19)20)23-16-8-10-1-6-13-14(7-10)22-9-21-13/h1-8H,9H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIIONPKEBHBFW-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319840
Record name [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

306732-20-7
Record name [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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